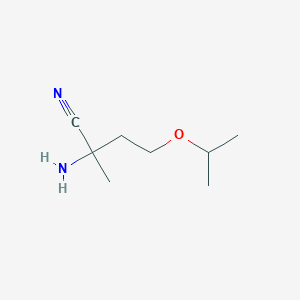

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biosynthesis of Chemicals from Renewable Resources

Research by Li et al. (2014) on the biosynthesis of 1,2,4-butanetriol (BT) from glucose through a novel enzymatic pathway highlights the potential of using alternative substrates for the production of important chemicals. This work exemplifies the broader application of synthetic chemistry in developing sustainable processes for chemical production from renewable biomass, which might encompass compounds like 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile in future studies (Li, Cai, Li, & Zhang, 2014).

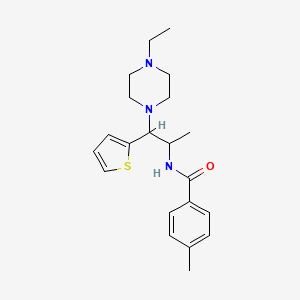

Synthesis of Heterocyclic Substances

Behbehani et al. (2011) demonstrated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances with promising antimicrobial activities. This study underscores the versatility of nitrile-containing compounds in synthesizing biologically active molecules, which might relate to the reactivity and applications of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile in synthesizing pharmaceuticals or agrochemicals (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Polymerization Processes

The work by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization showcases the development of novel compounds for initiating polymerization under light exposure. Such methodologies could potentially be adapted for the polymerization of nitrile-containing monomers or for modifying surfaces with compounds similar to 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile, indicating its relevance in materials science and engineering (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

properties

IUPAC Name |

2-amino-2-methyl-4-propan-2-yloxybutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)11-5-4-8(3,10)6-9/h7H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGNBGGQKTZFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(C)(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)

![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)

![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)